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An In-Depth Technical Guide to (5-amino-1H-1,2,4-triazol-3-yl)methanol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of the (5-amino-1H-1,2,4-triazol-3-yl)methanol scaffold. This core
structure is a key building block in medicinal chemistry, demonstrating a wide range of
biological activities. This document details key physicochemical data, representative
experimental protocols for the synthesis of derivatives, and conceptual diagrams of relevant
biological pathways and synthetic workflows.

IUPAC Name and Chemical Properties

The compound with the CAS Number 27277-03-8 is identified by the IUPAC name (5-Amino-
1H-1,2,4-triazol-3-yl)methanol.[1][2][3][4][5] It is important to note that the 1,2,4-triazole ring
exhibits annular prototropic tautomerism, meaning the proton on the nitrogen can migrate
between positions, leading to an equilibrium between the 3- and 5-substituted forms. For this
reason, the compound may also be referred to as (3-amino-1H-1,2,4-triazol-5-yl)methanol.

Physicochemical Data

The key physicochemical properties of (5-amino-1H-1,2,4-triazol-3-yl)methanol are
summarized in the table below for quick reference.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1346148?utm_src=pdf-interest
https://www.benchchem.com/product/b1346148?utm_src=pdf-body
https://www.benchchem.com/product/b1346148?utm_src=pdf-body
https://www.benchchem.com/product/b1346148?utm_src=pdf-body
https://www.benchchem.com/product/b1346148?utm_src=pdf-body
https://www.bocsci.com/5-amino-1h-1-2-4-triazol-3-yl-methanol-cas-27277-03-8-item-61716.html
https://www.scbt.com/p/5-amino-1h-1-2-4triazol-3-yl-methanol-27277-03-8
https://www.guidechem.com/trade/5-amino-1h-1-2-4-triazol-3-yl--id5030892.html
https://www.calpaclab.com/5-amino-1h-1-2-4-triazol-3-yl-methanol-min-95-5-grams/ala-m696430-5g
https://www.echemi.com/products/pd180628103681-5-amino-1h-1-2-4triazol-3-yl-methanol.html
https://www.benchchem.com/product/b1346148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 27277-03-8 [1][2]14]
Molecular Formula CsHeN4O [11[2][4]
Molecular Weight 114.11 g/mol [1112]14]
SMILES C(C1=NC(=NN1)N)O [1]

INChl=1S/C3H6N40/c4-3-5-

InChl 2(1-8)6-7-3/h8H,1H2, [1]
(H3,4,5,6,7)
Purity >95% (Commercially available) [4]

Spectroscopic Data

Full spectroscopic data, including *H NMR, 3C NMR, and IR spectra, are available for (5-
amino-1H-[6][7][8]triazol-3-yl)-methanol from specialized chemical databases.[8][9] This data is
crucial for structural confirmation and purity analysis.

Synthesis of Derivatives: Experimental Protocols

The 3(5)-amino-1,2,4-triazole core is a versatile synthon for creating a library of derivatives. A
well-documented, efficient microwave-assisted method has been developed for the preparation
of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.[6][7] This synthesis employs
two complementary pathways depending on the nucleophilicity of the amine used.[7]

General Materials

The primary starting materials for these syntheses are succinic anhydride, aminoguanidine
hydrochloride, and a variety of primary or secondary amines.[7]

Pathway A: For Aliphatic Amines via N-
guanidinosuccinimide

This pathway is effective for more nucleophilic aliphatic amines.[7] It involves a one-pot
reaction where an intermediate, N-guanidinosuccinimide, is formed and subsequently
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undergoes ring opening and cyclization.
Experimental Protocol:

o Preparation of N-guanidinosuccinimide (2): This intermediate is prepared from succinic
anhydride (1) according to previously reported methods.[6]

e Microwave-Assisted Synthesis: N-guanidinosuccinimide (1 mmol) and an aliphatic amine
(e.g., morpholine, 2 mmol) are placed in a microwave reactor vessel with a suitable solvent
(e.g., ethanol, 1 mL).[6]

e Reaction Conditions: The mixture is subjected to microwave irradiation at a high temperature
(e.g., 170-180 °C) for a specified time (e.g., 15-50 minutes).[6]

o Work-up and Purification: After cooling, the resulting product is typically purified by
recrystallization from a suitable solvent such as water, methanol, or acetonitrile to yield the
final N-aliphatic 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide (5).[6]

Pathway B: For Aromatic Amines via N-arylsuccinimides

This alternative approach is necessary for less nucleophilic aromatic amines, which fail to react
efficiently in Pathway A.[7]

Experimental Protocol:

e Preparation of N-arylsuccinimide (4): An N-arylsuccinimide is first synthesized from succinic
anhydride and an aromatic amine.[6]

e Microwave-Assisted Synthesis: The N-arylsuccinimide (e.g., N-phenylsuccinimide) is reacted
with aminoguanidine hydrochloride in a microwave reactor.[6] The guanidinium ion can act
as an acid catalyst, increasing the electrophilicity of the imide carbonyl group for the ring-
opening reaction.[6]

o Reaction and Cyclization: The reaction is heated under microwave irradiation, followed by
the addition of a base (e.g., KOH in ethanol) to facilitate the final cyclization into the 1,2,4-
triazole ring.[6]
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 Purification: The final N-aryl 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide product is purified
by recrystallization.[6]
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Caption: Dual synthetic pathways for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.

Applications in Research and Drug Development

The 3(5)-amino-1,2,4-triazole scaffold is of significant interest in drug discovery due to its wide
spectrum of biological activities. Derivatives have shown potential as antibacterial, antifungal,
anticancer, and anticonvulsant agents.[6]

Kinase Inhibition

A notable application of this scaffold is in the development of potent kinase inhibitors.[6]
Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a
hallmark of many diseases, including cancer. The triazole ring can act as a versatile scaffold for

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9081160/
https://www.benchchem.com/product/b1346148?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9081160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9081160/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

designing molecules that fit into the ATP-binding site of kinases, thereby inhibiting their function
and disrupting downstream signaling.
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Caption: General mechanism of kinase inhibition by a triazole-based compound.

Other Potential Applications

Beyond kinase inhibition, compounds featuring the 3(5)-amino-1,2,4-triazole moiety have been
investigated as:

« Inhibitors of other enzymes: Including lysine-specific demethylase 1 and acidic mammalian
chitinase.[6]

» Antimicrobial agents: The scaffold is present in several antifungal drugs and is being
explored for new antibacterial agents.
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o Heterocyclic building blocks: It serves as a crucial starting material for constructing more
complex, fused heterocyclic systems with unique biological properties.[6]

This technical guide highlights the importance of (5-amino-1H-1,2,4-triazol-3-yl)methanol as

a foundational structure in medicinal chemistry. The synthetic versatility and diverse biological

profile of its derivatives ensure that this scaffold will remain a subject of intensive research and
development for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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